molecular formula C15H20N4OS B11595887 6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol

6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B11595887
M. Wt: 304.4 g/mol
InChI Key: PELGEWWSMJKVOO-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol: is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and a hexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with hexylthiol in the presence of a base can lead to the formation of the desired triazine compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to other heterocyclic structures.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Substituted aminophenyl derivatives.

Scientific Research Applications

6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the hexylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The triazine ring can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.

    2-Aminophenylacetic acid: Used in the synthesis of bioactive molecules.

    1-(2-Aminophenyl)pyrrole: Utilized in the synthesis of fused heterocyclic derivatives.

Uniqueness

6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

IUPAC Name

6-(2-aminophenyl)-3-hexylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H20N4OS/c1-2-3-4-7-10-21-15-17-14(20)13(18-19-15)11-8-5-6-9-12(11)16/h5-6,8-9H,2-4,7,10,16H2,1H3,(H,17,19,20)

InChI Key

PELGEWWSMJKVOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N

Origin of Product

United States

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